molecular formula C7H9FN2 B13030424 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine

1-(4-Fluoropyridin-2-YL)-N-methylmethanamine

Cat. No.: B13030424
M. Wt: 140.16 g/mol
InChI Key: GFRYGTUOPXHZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another method is the Umemoto reaction, which uses hypervalent iodine reagents for the selective introduction of fluorine atoms into the pyridine ring .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorinating agents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Fluoropyridin-2-YL)-N-methylmethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the N-methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9FN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3

InChI Key

GFRYGTUOPXHZSO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.